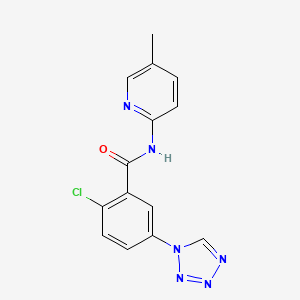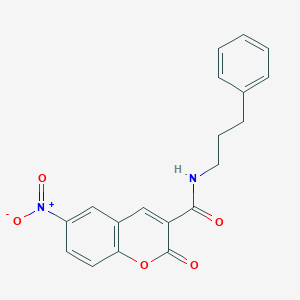
2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, A-740003. It belongs to the class of compounds known as P2X7 receptor antagonists, which have been studied for their potential in treating various diseases.
Wirkmechanismus
A-740003 acts as a competitive antagonist of P2X7 receptors, which are ATP-gated ion channels that are expressed in various cells, including immune cells, neurons, and glial cells. Inhibition of P2X7 receptors by A-740003 can prevent the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response.
Biochemical and physiological effects:
A-740003 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine release, the prevention of inflammasome formation, and the modulation of immune response. A-740003 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using A-740003 in lab experiments is its specificity for P2X7 receptors, which allows researchers to study the effects of inhibiting this receptor without affecting other receptors or physiological processes. However, one limitation of using A-740003 is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on A-740003, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanisms of action in different cell types and physiological processes. Additionally, the use of A-740003 in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of A-740003 involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-pyridinylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with sodium azide to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-azidobenzamide, which is then reduced with hydrogen gas to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-aminobenzamide. Finally, this compound is reacted with sodium azide and triethylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
A-740003 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Several studies have shown that A-740003 can inhibit the activation of P2X7 receptors, which are involved in various physiological processes, including inflammation, cell death, and immune response.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methylpyridin-2-yl)-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c1-9-2-5-13(16-7-9)18-14(22)11-6-10(3-4-12(11)15)21-8-17-19-20-21/h2-8H,1H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKBZCHOGCTIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![N-methyl-N-(2-pyrazinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995097.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)

![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![(2-fluoro-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4995121.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)